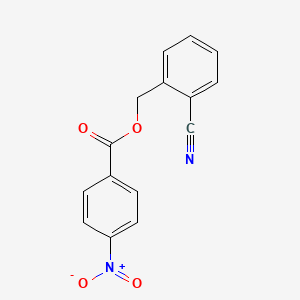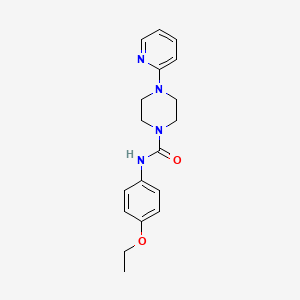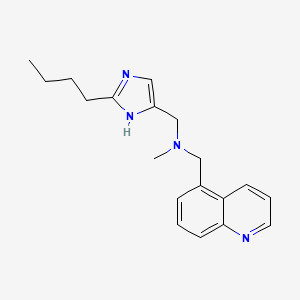![molecular formula C17H14N2O5S B5345085 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5345085.png)
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid, also known as FSBA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains a pyridine and a furan ring, and it has been shown to exhibit a variety of biological activities.
作用机制
The mechanism of action of 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid involves the formation of a covalent bond between the sulfonamide group of this compound and the amino group of a lysine residue in a protein. This reaction results in the formation of a stable amide bond, which can modify the properties of the protein. The modification of the protein can result in changes in its biochemical and physiological properties, which can be studied using various techniques such as enzymatic assays and spectroscopic methods.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, depending on the protein that is being modified. For example, the modification of the lysine residues in the active site of an enzyme can result in the inhibition of its activity, while the modification of lysine residues in a receptor protein can result in changes in its binding affinity and specificity.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid in lab experiments is its ability to modify proteins in a specific and controlled manner. This allows researchers to study the effects of protein modification on various biological processes. However, there are also some limitations to the use of this compound, such as its potential toxicity and the need for careful optimization of reaction conditions to achieve optimal modification.
未来方向
There are several future directions for the use of 3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid in scientific research. One potential application is the use of this compound in the development of new protein-based therapeutics, as the modification of proteins with this compound can result in changes in their pharmacokinetic and pharmacodynamic properties. Additionally, this compound can be used in the development of new diagnostic tools, as the modification of proteins with this compound can result in changes in their binding affinity and specificity. Finally, the use of this compound in the study of protein-protein interactions and signaling pathways holds promise for the development of new drugs and therapies for various diseases.
合成方法
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid can be synthesized using a multi-step process that involves the reaction of 3-furoic acid with pyridine-2-carboxaldehyde, followed by the reaction of the resulting compound with sulfanilamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid has been used in a variety of scientific research studies, particularly in the field of biochemistry and molecular biology. It has been shown to be a useful tool for the modification of proteins and peptides, as it can react with the amino groups of lysine residues. This reaction can be used to introduce various functional groups into proteins, which can be used for a variety of purposes, such as labeling, immobilization, and cross-linking.
属性
IUPAC Name |
3-(furan-3-yl)-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-17(21)14-7-13(12-4-6-24-11-12)8-16(9-14)25(22,23)19-10-15-3-1-2-5-18-15/h1-9,11,19H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGHOWIMUFOOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)

![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)

![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)
![7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)

![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![3-[4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5345111.png)
![(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345115.png)